Cas no 104054-27-5 (Atipamezole)

Atipamezole is a selective alpha-2 adrenergic receptor antagonist primarily used in veterinary medicine to reverse the sedative and analgesic effects of alpha-2 agonists such as medetomidine and dexmedetomidine. Its high specificity and rapid action make it a valuable tool for precise control of sedation recovery. Atipamezole exhibits a favorable pharmacokinetic profile, ensuring efficient reversal without significant cardiovascular side effects. Its chemical stability and compatibility with common formulations further enhance its utility in clinical settings. The compound is widely recognized for its reliability in restoring physiological parameters to baseline, supporting safe and effective post-procedural recovery in animals.
Atipamezole structure
Atipamezole structure
商品名:Atipamezole
CAS番号:104054-27-5
MF:C14H16N2
メガワット:212.2902
MDL:MFCD00864502
CID:62446
PubChem ID:71310

Atipamezole 化学的及び物理的性質

名前と識別子

    • Atipamezole
    • 4-(2-Ethyl-2-indanyl)imidazole
    • 4-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole
    • 1H-Imidazole, 4-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-
    • 5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole
    • 1H-Imidazole,4-(2-ethyl-2,3-dihydro-1H-inden-2-yl)
    • Antisedan
    • Atipamezol [Spanish]
    • Atipamezolum [Latin]
    • MPV1248
    • MPV-1248
    • UNII-03N9U5JAF6
    • MPV 1248
    • 03N9U5JAF6
    • 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole
    • Zeolite, type: ZSM-5
    • DSSTox_CID_29061
    • DSSTox_RID_83274
    • DSSTox_GSID_49135
    • antipamezole
    • Atipamezolum
    • Atipamezol
    • C14H16N2
    • 4-(
    • A26271
    • Q413894
    • ATIPAMEZOLE [USAN]
    • ATIPAMEZOLE [INN]
    • Atipamezolum (Latin)
    • BDBM81807
    • 4719B
    • 104054-27-5
    • HY-12380A
    • Tox21_113005_1
    • CS-3390
    • PDSP2_001566
    • NCGC00182707-03
    • SR-01000944943-1
    • GTPL12576
    • AC-1614
    • CAS_104054-27-5
    • AS-56282
    • ATIPAMEZOLE [MART.]
    • CAS-104054-27-5
    • s4650
    • CHEMBL353972
    • DB11481
    • SR-01000944943
    • Atipamezole (USAN/INN)
    • Atipamezole, >=98% (HPLC)
    • Tox21_113005
    • Antisedan (TN)
    • ZEOLITE, TYPE
    • NSC_71310
    • AKOS015900246
    • D03002
    • HMS3885F14
    • L000823
    • ATIPAMEZOLE [MI]
    • NS00069974
    • J-513300
    • AMY10902
    • BCP02215
    • NCGC00182707-02
    • 4-(2-ethyl-2-indanyl)imidazole.
    • DTXCID9029061
    • SCHEMBL304971
    • AKOS032960366
    • Atipamezole [USAN:INN:BAN]
    • PDSP1_001582
    • NS00134266
    • MFCD00864502
    • Atipamezole Base
    • 308081-08-5
    • ATIPAMEZOLE (MART.)
    • DTXSID2049135
    • NCGC00182707-01
    • FT-0603697
    • CCG-266667
    • A11849
    • 1H-imidazole, 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-; 4-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole; 5-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole
    • 4-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole; MPV 1248
    • CHEBI:230832
    • GLXC-25083
    • Atipamezole?
    • A3259
    • BRD-K39252998-003-01-5
    • MDL: MFCD00864502
    • インチ: 1S/C14H16N2/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14/h3-6,9-10H,2,7-8H2,1H3,(H,15,16)
    • InChIKey: HSWPZIDYAHLZDD-UHFFFAOYSA-N
    • ほほえんだ: N1([H])C([H])=NC([H])=C1C1(C([H])([H])C([H])([H])[H])C([H])([H])C2=C([H])C([H])=C([H])C([H])=C2C1([H])[H]

計算された属性

  • せいみつぶんしりょう: 212.13100
  • どういたいしつりょう: 212.131
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.7
  • 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

  • 色と性状: 灰白色至淡 黄色晶体粉末
  • 密度みつど: 1.115
  • ふってん: 367.1°C at 760 mmHg
  • フラッシュポイント: 178 °C
  • 屈折率: 1.594
  • ようかいど: DMSO: ≥30mg/mL
  • PSA: 28.68000
  • LogP: 2.85630
  • ようかいせい: DMSO: ≥30mg/mL

Atipamezole セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H317-H319
  • 警告文: P280-P305+P351+P338
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Atipamezole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
DC Chemicals
DC8925-100 mg
Atipamezole
104054-27-5
100mg
$350.0 2022-03-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027581-250mg
Atipamezole
104054-27-5 98%
250mg
¥187 2023-09-11
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A132977-250mg
Atipamezole
104054-27-5 ≥98% (HPLC)
250mg
¥203.90 2023-09-04
TRC
A790095-5mg
Atipamezole
104054-27-5
5mg
$ 92.00 2023-04-19
BAI LING WEI Technology Co., Ltd.
1213437-1G
Atipamezole, 98%, a synthetic α2-adrenoceptor antagonist with a Ki of 1.6 nM
104054-27-5 98%
1G
¥ 1893 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6766-5 mg
Atipamezole
104054-27-5 98.0%
5mg
¥410.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6766-1 mL * 10 mM (in DMSO)
Atipamezole
104054-27-5 98.0%
1 mL * 10 mM (in DMSO)
¥410.00 2022-04-26
MedChemExpress
HY-12380A-10mM*1mLinDMSO
Atipamezole
104054-27-5 99.48%
10mM*1mLinDMSO
¥858 2022-05-18
BAI LING WEI Technology Co., Ltd.
S18DC8925-1g
Atipamezole-10 mM * 1 mL in DMSO
104054-27-5 ≥98%
1g
¥11200 2023-11-24
BAI LING WEI Technology Co., Ltd.
J07A3259-10mg
Atipamezole
104054-27-5 98.0%(GC)
10mg
¥535 2023-11-24

Atipamezole 関連文献

Atipamezoleに関する追加情報

Atipamezole and CAS No. 104054-27-5: A Comprehensive Overview

Atipamezole, a synthetic compound with the chemical name 1-[2-(2-furylthio)ethyl]-4-(2-methylphenyl)piperazine dihydrochloride, is widely recognized for its pharmacological properties and applications in the field of neuroscience. The compound is identified by its unique Chemical Abstracts Service (CAS) number, CAS No. 104054-27-5, which serves as a critical identifier in scientific literature and regulatory documentation. This introduction delves into the compound's structure, mechanism of action, clinical applications, and recent advancements in research, providing a comprehensive understanding of its significance in modern medicine.

The molecular structure of Atipamezole consists of a piperazine ring substituted with a furylthioethyl group and a methylphenyl group. This specific arrangement contributes to its high affinity for certain neurotransmitter receptors, particularly the alpha-2 adrenergic receptor. The compound's dihydrochloride salt form enhances its solubility and bioavailability, making it suitable for various pharmaceutical formulations.

In clinical settings, Atipamezole is primarily utilized as an antidote for the effects of excessive exposure to clonidine, a medication commonly used to treat hypertension. Clonidine acts as an alpha-2 adrenergic agonist, and its overdose can lead to symptoms such as hypotension, bradycardia, and sedation. Atipamezole counteracts these effects by competitively binding to alpha-2 receptors, thereby reversing the pharmacological actions of clonidine. This mechanism has been extensively studied and validated in numerous clinical trials.

Recent research has expanded the understanding of Atipamezole's applications beyond its traditional use as an antidote. Studies have explored its potential in treating conditions related to neurotransmitter dysregulation. For instance, investigations suggest that Atipamezole may have neuroprotective properties, making it a candidate for therapies targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate alpha-2 adrenergic receptor activity could potentially mitigate the progression of these conditions by enhancing neuronal survival and function.

Moreover, emerging research indicates that Atipamezole might play a role in managing chronic pain syndromes. By interacting with alpha-2 adrenergic receptors in the central nervous system, the compound could modulate pain signaling pathways, offering a novel approach to pain management. Preclinical studies have demonstrated promising results in animal models, suggesting that Atipamezole could be effective in reducing chronic pain without the side effects associated with traditional analgesics.

The pharmacokinetic profile of Atipamezole is another area of interest in ongoing research. Studies have shown that the compound exhibits rapid absorption and distribution upon administration, with a relatively short half-life. This characteristic makes it highly effective for acute treatment scenarios but may limit its use in long-term therapeutic regimens. Researchers are exploring ways to optimize the pharmacokinetic properties of Atipamezole through structural modifications or combination therapies to enhance its efficacy and duration of action.

Regulatory considerations also play a significant role in the development and application of Atipamezole. Regulatory agencies require extensive documentation demonstrating the safety and efficacy of new compounds before they can be approved for clinical use. The rigorous testing process ensures that Atipamezole meets high standards for therapeutic efficacy and patient safety. Recent approvals by regulatory bodies underscore the growing recognition of Atipamezole's potential in addressing unmet medical needs.

Future directions in Atipamezole research include exploring its role in neuromodulation therapies beyond its current applications. The compound's ability to modulate neurotransmitter activity suggests potential uses in treating conditions such as attention deficit hyperactivity disorder (ADHD) and sleep disorders like insomnia. By fine-tuning its pharmacological properties, researchers aim to develop more targeted therapies that leverage Atipamezole's unique mechanisms of action.

In conclusion, Atipamezole is a multifaceted compound with significant implications in both acute medical care and long-term therapeutic strategies. Its primary role as an antidote for clonidine overdose highlights its importance in emergency medicine, while emerging research suggests broader applications in neurodegenerative diseases and chronic pain management. As scientific understanding continues to evolve, Atipamezole is poised to play an increasingly important role in addressing complex neurological conditions.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:104054-27-5)Atipamezole
A26271
清らかである:99%
はかる:50mg
価格 ($):348.0